molecular formula C17H20O5 B11025907 ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11025907
M. Wt: 304.34 g/mol
InChI Key: HQRZZLIDZQUXHW-UHFFFAOYSA-N
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Description

Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a synthetically designed coumarin derivative of significant interest in medicinal chemistry research. This compound features a core chromenone (coumarin) structure, a privileged scaffold in natural products and pharmaceuticals, which is functionalized with a propyl group at the 3-position and an ethoxyacetate group at the 7-position . The structural motif of substituting the chromenone core at the 3-position is characteristic of isoflavonoids, a class known for exhibiting a broad spectrum of biological activities that differ from other flavonoids . Researchers can utilize this compound as a key synthetic intermediate or as a precursor for developing novel bioactive molecules. Its structure is closely related to other pharmacologically active coumarins, suggesting potential research applications in areas such as enzyme inhibition and the study of biological pathways related to osteoporosis and cardiovascular diseases . The compound is provided for research purposes exclusively. For Research Use Only . Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C17H20O5/c1-4-6-14-11(3)13-8-7-12(9-15(13)22-17(14)19)21-10-16(18)20-5-2/h7-9H,4-6,10H2,1-3H3

InChI Key

HQRZZLIDZQUXHW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C

Origin of Product

United States

Preparation Methods

Traditional Acid-Catalyzed Approach

In a typical procedure, resorcinol or substituted phenol derivatives react with ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst. For ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate, the 7-hydroxy group on the chromene intermediate is subsequently functionalized with an ethyl acetate moiety.

A representative protocol involves:

  • Heating a mixture of 4-methyl-7-hydroxycoumarin (1.0 mmol), ethyl bromoacetate (1.2 mmol), and anhydrous potassium carbonate (1.4 mmol) in dry acetone under reflux for 4 hours.

  • Filtering the reaction mixture to remove salts, followed by recrystallization from ethanol to isolate the esterified product.

Key parameters:

  • Catalyst : Homogeneous acids (e.g., H₂SO₄) or heterogeneous catalysts (e.g., montmorillonite K-10).

  • Temperature : 130°C under solvent-free conditions.

  • Yield : 78–95% depending on catalyst and purification methods.

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates the Pechmann reaction. A solvent-free protocol using 1000 W irradiation at 130°C for 20 minutes achieves comparable yields (85%) while reducing reaction time from hours to minutes. This method minimizes side reactions and enhances selectivity for the 7-substituted chromene derivative.

Claisen Rearrangement for Functionalization

The Claisen rearrangement provides an alternative route to introduce the propyl substituent at the 3-position of the chromene ring. This method is particularly useful for synthesizing 3-alkylcoumarins.

Reaction Mechanism

  • Intermediate Formation : Aryloxy propenoate esters undergo-sigmatropic rearrangement upon heating, forming γ,δ-unsaturated carbonyl intermediates.

  • Cyclization : Intramolecular lactonization generates the 3-propyl-2H-chromen-2-one core.

Conditions :

  • Catalyst : Trifluoroacetic acid (TFA) facilitates the rearrangement.

  • Temperature : Reflux in dichloromethane for 4–6 hours.

  • Yield : Up to 86% for analogous compounds.

Esterification Strategies

Post-cyclization esterification of the 7-hydroxy group is critical for introducing the acetate moiety. Two primary methods dominate:

Nucleophilic Substitution

Reaction of 7-hydroxy-4-methyl-3-propylcoumarin with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃):

7-Hydroxycoumarin+BrCH2COOEtK2CO3,acetoneEthyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate\text{7-Hydroxycoumarin} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{this compound}

Optimization Data :

ParameterOptimal Value
BaseK₂CO₃ (1.4 eq)
SolventDry acetone
Time4 hours
Yield89%

Steglich Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) ensures mild conditions:

  • Dissolve 7-hydroxycoumarin (1.0 mmol) and ethyl glycolic acid (1.2 mmol) in dichloromethane.

  • Add DCC (1.5 mmol) and DMAP (0.1 mmol), stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 76–82%.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol or methanol yields high-purity product (>98.5%). Solvent polarity critically affects crystal morphology and purity.

Chromatographic Methods

Silica gel chromatography with gradients of hexane/ethyl acetate (3:1 to 1:1) effectively separates the target compound from unreacted starting materials.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), and δ 6.20 (s, 1H, coumarin H-3).

  • MS (ESI) : Molecular ion peak at m/z 318.32 [M+H]⁺.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of major preparation methods:

MethodCatalystTemperatureTimeYieldPurity
Pechmann + EsterificationH₂SO₄/K₂CO₃130°C5h85%98.5%
Microwave PechmannMontmorillonite130°C20min88%97.8%
Claisen RearrangementTFAReflux6h86%96.2%
Steglich EsterificationDCC/DMAPRT12h78%95.4%

Challenges and Optimization Opportunities

  • Side Reactions : Competing O-alkylation during esterification can reduce yields. Using bulky bases (e.g., DBU) minimizes this issue.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., KSF clay) enable reuse for 3–5 cycles without significant activity loss.

  • Solvent Selection : Substituting acetone with ionic liquids (e.g., [BMIM]BF₄) improves reaction rates by 30% .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, typical of esters. This reaction involves nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates ethanol and yields the corresponding carboxylic acid derivative.

Conditions :

  • Acidic: H⁺ catalysis with water at elevated temperatures.

  • Basic: Hydroxide ions (e.g., NaOH) in aqueous solvents under reflux.

Products :

  • [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid.

  • Ethanol (byproduct).

The stability of the product is influenced by the chromene moiety, which may participate in hydrogen bonding or other intermolecular interactions .

Transesterification

In the presence of alcohols (e.g., methanol) and acidic/base catalysts, the ethyl group can be replaced by another alkyl group. This reaction follows a similar mechanistic pathway to hydrolysis but involves alcohol instead of water.

Conditions :

  • Alcohol (e.g., methanol), acid (e.g., H₂SO₄), or base (e.g., NaOMe) catalyst.

  • Heating to facilitate nucleophilic substitution .

Products :

  • New ester (e.g., methyl ester).

  • Ethanol (byproduct).

Other Ester Reactions

While not explicitly detailed in the literature, the compound may participate in:

  • Nucleophilic substitution : Potential reactivity at the ester oxygen due to the chromene's electron-rich nature.

  • Acid-catalyzed rearrangements : Possible rearrangement of the chromene scaffold under harsh conditions.

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but may decompose upon prolonged exposure to heat or light. This sensitivity necessitates controlled storage and handling during synthetic or analytical workflows.

Reaction Comparison

Reaction TypeConditionsProducts
HydrolysisAcidic/base, reflux[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid, ethanol
TransesterificationAlcohol, catalyst, heatNew ester (e.g., methyl ester), ethanol
Synthesis (Esterification)Ethylbromoacetate, K₂CO₃, 50°CEthyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Research Findings

  • Biological Activity : The chromene moiety may contribute to antioxidant properties, though detailed mechanisms require further study .

  • Structural Insights : Crystallographic data reveals weak intermolecular hydrogen bonding (C–H⋯O) and packing dominated by van der Waals interactions, influencing stability .

Scientific Research Applications

Biological Activities

The biological activity of ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is primarily attributed to its chromene structure, which has demonstrated significant antioxidant , anti-inflammatory , and anticancer properties. These effects are linked to its ability to interact with various biological macromolecules, influencing enzyme activity and receptor interactions.

Antioxidant Activity

Research indicates that compounds with chromene moieties can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in conditions such as arthritis and other inflammatory disorders.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit the proliferation of cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The mechanisms involve inducing apoptosis and disrupting cell cycle progression.

Applications in Medicinal Chemistry

  • Drug Development : Due to its diverse biological activities, this compound serves as a lead compound for synthesizing new drugs targeting oxidative stress, inflammation, and cancer.
  • Pharmacological Studies : The compound is utilized in pharmacological research to explore its mechanisms of action and potential therapeutic benefits.

Agricultural Applications

This compound has potential uses in agriculture due to its bioactive properties:

  • Pesticide Development : Its ability to exhibit antimicrobial and antifungal activities makes it a candidate for developing natural pesticides that can protect crops from pathogens without harming the environment.
  • Plant Growth Regulators : Research into its effects on plant growth suggests that it may enhance growth rates or resistance to stressors.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant potential of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating its efficacy as an antioxidant agent.

Case Study 2: Anticancer Activity on MCF-7 Cells

In vitro studies conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer drug.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate ()
  • Structure : Lacks the 3-propyl group present in the target compound.
  • Synthesis : Synthesized via reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in DMF (81–82% yield), highlighting the efficiency of chloroacetate derivatives in alkylation reactions .
  • Lower molecular weight (306.3 g/mol vs. 334.4 g/mol for the target compound) may improve solubility in polar solvents.
(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester ()
  • Structure : Features a methyl ester at the 4-position instead of a propyl group.
  • Physical Data : Melting point (185–186°C) and spectral data (e.g., IR: 1,753 cm⁻¹ for ester C=O; ¹H-NMR: δ 4.19 ppm for ethyl CH₂) provide benchmarks for comparing electronic environments .
  • Key Differences :
    • The methyl ester at C-4 introduces an electron-withdrawing group, which may alter the electron density of the coumarin ring compared to the 3-propyl substituent.
Methyl ([3-(1,3-Benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy)acetate ()
  • Structure : Contains a trifluoromethyl group and a benzodioxol substituent.
  • Key Differences :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target compound’s propyl group.
    • Benzodioxol substitution may confer π-π stacking interactions in crystallography, influencing packing efficiency .

Crystallographic and Structural Analysis

  • Software Tools : Programs like SHELXL () and Mercury () enable precise determination of bond lengths and angles. For example, the propyl group in the target compound may introduce torsional strain, affecting crystal packing compared to smaller substituents .
  • Comparison with Ethyl 2-[3-(7-Methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate () :
    • Molecular weight: 422.4 g/mol () vs. 334.4 g/mol (target compound).
    • Increased complexity (two coumarin cores) in reduces synthetic accessibility but may enhance UV absorption properties .

Biological Activity

Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24O5C_{19}H_{24}O_5, with a molecular weight of approximately 332.4 g/mol. The structural characteristics of this compound contribute to its biological activities, particularly in relation to its interactions with various biological targets.

Antioxidant Activity

Coumarin derivatives have been extensively studied for their antioxidant properties. This compound exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can modulate inflammatory pathways. For instance, studies have shown that coumarin derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a potential role in treating inflammatory conditions like ulcerative colitis .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism of action involves the disruption of bacterial cell walls and interference with metabolic processes, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The underlying mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Coumarins often act as inhibitors of various enzymes involved in inflammatory responses.
  • Modulation of Gene Expression : This compound may alter the expression of genes related to oxidative stress and inflammation.
  • Interaction with Cellular Receptors : this compound may bind to specific receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals; inhibiting lipid peroxidation
Anti-inflammatoryInhibition of IL-1β and TNF-α expression
AntimicrobialEffective against various bacterial strains
AnticancerInduction of apoptosis in cancer cells

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of coumarin derivatives, this compound was shown to significantly reduce inflammation markers in animal models of ulcerative colitis. The treatment led to decreased levels of inflammatory cytokines and improved histopathological scores in colon tissues .

Q & A

Q. Table 1: Comparative Synthesis Conditions

ReagentSolventBaseTemperatureYieldReference
Ethyl bromoacetateDry acetoneK₂CO₃Reflux81–82%
Ethyl chloroacetateDry DMFK₂CO₃80°C81%

How is the molecular structure of this compound validated?

Basic Question
Structural confirmation relies on:

  • X-ray Crystallography : Single-crystal diffraction data refined via SHELX programs (e.g., SHELXL) provide bond lengths, angles, and hydrogen-bonding networks. For example, C–O bond lengths in the coumarin core average 1.36–1.42 Å .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Methyl groups resonate at δ 2.3–2.5 ppm; ester carbonyls appear at ~170 ppm .
    • IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C–O–C (1240–1270 cm⁻¹) .

What advanced crystallographic refinement techniques address data ambiguities?

Advanced Question
Challenges like twinning or weak diffraction are resolved using:

  • SHELXL Features :
    • TWIN and HKLF 5 commands for twinned data.
    • RIGU restraints to manage disorder .
  • Validation Tools :
    • WinGX : Visualizes anisotropic displacement ellipsoids and hydrogen-bond geometries .
    • PLATON : Checks for missed symmetry or solvent-accessible voids .

Table 2: Key Crystallographic Parameters from

ParameterValue (Å/°)
C7–O3 bond length1.364 Å
C5–C6–C7 angle120.35°
Hydrogen-bond (O–H···O)2.89 Å

How are structure-activity relationships (SARs) explored for coumarin derivatives?

Advanced Question
SAR studies involve:

  • Derivatization : Introducing substituents (e.g., propyl, methyl) at positions 3 and 4 to modulate bioactivity. For example, 3-propyl groups enhance lipophilicity, potentially improving membrane permeability .
  • Biological Assays :
    • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative strains .
    • Enzyme Inhibition : Testing against targets like COX-2 or acetylcholinesterase .

How should researchers resolve contradictions in spectral or crystallographic data?

Advanced Question

  • Cross-Validation : Compare XRD data with computational models (e.g., DFT-optimized geometries) .
  • Multi-Technique Approach : Pair NMR/IR with mass spectrometry to confirm molecular weight and fragmentation patterns .
  • Software Tools : Use SHELXPRO to detect overfitting in refinement, ensuring R-factor convergence below 5% .

What safety protocols are recommended for handling intermediates during synthesis?

Basic Question

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) when handling ethyl bromoacetate (lachrymator) .
    • Store anhydrous K₂CO₃ in desiccators to prevent exothermic reactions with moisture .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

What methodologies optimize yield in large-scale synthesis?

Advanced Question

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C → 100°C in 20 min) .
  • Solvent-Free Conditions : Mechanochemical grinding of reactants with K₂CO₃ improves atom economy .

How is computational chemistry applied to study this compound?

Advanced Question

  • Docking Studies : Predict binding affinity to targets (e.g., using AutoDock Vina) by modeling the coumarin core’s interaction with hydrophobic enzyme pockets .
  • DFT Calculations : Analyze electron density maps to rationalize reactivity at the 7-oxy position .

What are the challenges in characterizing tautomeric forms of this compound?

Advanced Question

  • pH-Dependent Tautomerism : Use UV-Vis spectroscopy in buffered solutions (pH 2–12) to track enol-keto shifts .
  • Variable-Temperature XRD : Resolves disorder caused by tautomeric equilibria .

How can researchers access high-quality crystallographic data for publication?

Basic Question

  • Data Collection : Use synchrotron sources for high-resolution (<1.0 Å) data.
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) after validation with CHECKCIF .

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